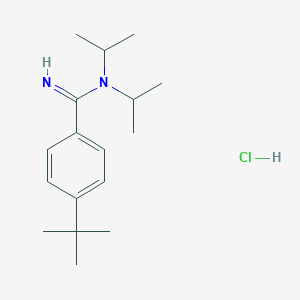
Ethyl 4-(3,5-dimethylphenyl)butanoate
Übersicht
Beschreibung
Ethyl 4-(3,5-dimethylphenyl)butanoate is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3,5-dimethylphenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3,5-dimethylphenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fungicidal and Plant Growth Regulation : Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a related compound, shows potential as a fungicidal and plant growth regulator (李明 et al., 2005).
Chemical Synthesis : The chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene) butanoate leads to the synthesis of novel (1H-1,2,3-triazol-5-yl)acetic acids, indicating its role in the development of new chemical entities (Pokhodylo et al., 2009).
Molecular Structure and Spectral Analysis : Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is studied for its electrophilic properties and dimer formation in solid state, indicating its importance in structural chemistry (Singh et al., 2013).
Urease Inhibitory Potential : Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, including compounds similar to Ethyl 4-(3,5-dimethylphenyl)butanoate, exhibit potent urease inhibitory potential, suggesting their use in therapeutic drug design (Nazir et al., 2018).
Biofuel Decomposition : Studies on ethyl propanoate, a structurally similar compound, provide insights into its decomposition paths, relevant for understanding the behavior of biofuels (El‐Nahas et al., 2007).
Laser-active Compounds : Laser-active cyanopyrromethene-BF2 complexes can be synthesized using compounds related to Ethyl 4-(3,5-dimethylphenyl)butanoate, indicating applications in laser technology (Sathyamoorthi et al., 1994).
Textile Industry : Novel heterocyclic disperse dyes with thiophene moiety derived from related compounds show good dyeing performance on polyester fibers, suggesting applications in the textile industry (Iyun et al., 2015).
Polymer Synthesis : 3,5-dimethylphenyl methacrylate, synthesized from related compounds, is characterized into various copolymers, indicating its potential in polymer science (Vijayanand et al., 2002).
Eigenschaften
IUPAC Name |
ethyl 4-(3,5-dimethylphenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-16-14(15)7-5-6-13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXTIXGSPJXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297808 | |
| Record name | Ethyl 3,5-dimethylbenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,5-dimethylphenyl)butanoate | |
CAS RN |
73896-10-3 | |
| Record name | Ethyl 3,5-dimethylbenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73896-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dimethylbenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8129280.png)


![Methyl 5-bromo-2-[[(1-methoxy-1-oxopropan-2-yl)-methylsulfonylamino]methyl]benzoate](/img/structure/B8129301.png)



![Ethyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8129338.png)


![6-Bromo-5-fluorobenzo[d]oxazole](/img/structure/B8129372.png)
![5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B8129379.png)
![(1S,7R)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B8129384.png)
